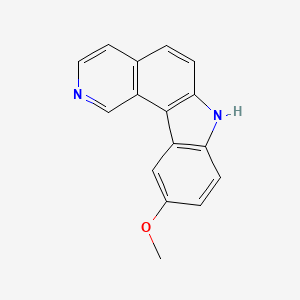

10-Methoxy-7H-pyrido(4,3-c)carbazole

描述

Structure

3D Structure

属性

CAS 编号 |

62099-76-7 |

|---|---|

分子式 |

C16H12N2O |

分子量 |

248.28 g/mol |

IUPAC 名称 |

10-methoxy-7H-pyrido[4,3-c]carbazole |

InChI |

InChI=1S/C16H12N2O/c1-19-11-3-5-14-12(8-11)16-13-9-17-7-6-10(13)2-4-15(16)18-14/h2-9,18H,1H3 |

InChI 键 |

GOYRCDAZALOJPO-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=CN=C4 |

规范 SMILES |

COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=CN=C4 |

其他CAS编号 |

62099-76-7 |

同义词 |

10-MeO-7H-pyridocarbazole 10-methoxy-7H-pyrido(4,3-c)carbazole |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 10 Methoxy 7h Pyrido 4,3 C Carbazole

Established Synthetic Pathways for Pyrido-Carbazole Systems

The construction of the rigid, polycyclic pyrido-carbazole framework is a significant synthetic challenge. Chemists have developed several robust pathways that are applicable to this class of compounds, primarily revolving around palladium-catalyzed cross-coupling and cyclization reactions.

Palladium catalysis is a cornerstone in the synthesis of carbazoles and their fused analogues. acs.org These methods often proceed via the formation of a diarylamine intermediate, which then undergoes an intramolecular cyclization. A prominent strategy involves the tandem C-H functionalization and C-N bond formation, allowing for the direct assembly of the carbazole (B46965) ring system from appropriately substituted biaryl amide substrates. acs.orgnih.gov This approach is valued for its efficiency and compatibility with a variety of functional groups. nih.gov

Another powerful technique is the intramolecular Heck-type reaction. researchgate.netnih.gov This process has been successfully applied to synthesize the core scaffold of pyrido[3,2-α]carbazole derivatives, demonstrating its utility in constructing fused heterocyclic systems. nih.gov The reaction typically involves the palladium-catalyzed cyclization of an o-halo diaryl amine, which has seen wide application in carbazole synthesis. researchgate.net The versatility of these cyclization reactions allows for the construction of diverse carbazole cores, including those that serve as intermediates for natural products like ellipticine (B1684216) and olivacine (B1677268). rsc.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Cyclization Conditions for Carbazole Synthesis

| Precursor Type | Catalyst | Additive/Base | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| N-(2-halophenyl) diarylamine | Pd(OAc)₂ | PCy₃ / CsF | Acetonitrile | 100 °C, 1 day | Good to Excellent | nih.gov |

| Biaryl Acetamide | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 130-140 °C | Excellent | nih.gov |

| N-(2-bromoaryl)carbazole | Pd(OAc)₂ | P(o-tol)₃ / KOAc | DMA | 150 °C, 24 h | Not specified | researchgate.net |

This table presents generalized conditions for carbazole synthesis, which are foundational for the synthesis of more complex pyrido-carbazole systems.

The Buchwald-Hartwig amination is a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org Its development has significantly expanded the ability to synthesize aryl amines from aryl halides, which are key precursors for carbazole scaffolds. wikipedia.org In the context of pyrido-carbazole synthesis, this reaction is frequently employed to construct the requisite diarylamine intermediate. researchgate.netresearchgate.net

The process involves coupling an amine with an aryl halide or triflate. organic-chemistry.org For instance, a substituted aniline (B41778) can be coupled with a halogenated pyridine (B92270) or benzene (B151609) derivative to build the backbone of the target molecule. This diarylamine can then be subjected to a subsequent cyclization step to form the carbazole ring. researchgate.net The robustness of the Buchwald-Hartwig reaction allows for a wide range of substrates and functional groups, making it a highly versatile tool in complex heterocyclic synthesis. wikipedia.orgnih.gov In some cases, the amination can be integrated into a one-pot sequence with a subsequent C-H activation/cyclization step to produce the final carbazole product directly. researchgate.netorganic-chemistry.org

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste by combining multiple transformations into a single operation without isolating intermediates. Several one-pot methodologies have been developed for the synthesis of carbazole and pyrido-carbazole systems.

One such approach involves a sequence of Buchwald-Hartwig amination followed by a palladium-catalyzed intramolecular direct arylation. organic-chemistry.org This tandem reaction allows for the synthesis of 9H-carbazoles from simple anilines and 1,2-dihaloarenes. organic-chemistry.org Microwave irradiation has been shown to drastically reduce reaction times in these sequences. organic-chemistry.org Another strategy employs an iminophosphorane-mediated synthesis, which facilitates a facile one-pot preparation of 7H-pyrido[4,3-c]carbazole derivatives through an aza-Wittig-type reaction. researchgate.net

Additionally, pseudo multicomponent transformations have been reported where a tetrahydrocarbazol-1-one, malononitrile, and a carbazole carboxaldehyde react in a one-pot sequence to yield highly functionalized pyridocarbazoles. bris.ac.ukscispace.com These methods streamline the synthetic process, providing rapid access to complex molecular architectures from readily available starting materials. nih.gov

Control of regiochemistry is critical in the synthesis of substituted carbazoles to ensure the correct placement of functional groups, such as the methoxy (B1213986) group at the C-10 position in the target molecule. The substitution pattern of the final carbazole product can often be controlled by the rational design of the starting biaryl amide or diarylamine substrate. nih.gov Steric factors can govern the regiochemical outcome of C-H functionalization, allowing for the selective formation of one isomer over another. nih.gov

A novel regioselective carbazole synthesis has been developed using the reaction of 3-triflato-2-pyrones with alkynyl anilines, which allows for controlled substitution at any position on the carbazole framework. oregonstate.edu This method demonstrates excellent control of regiochemistry and tolerates complex and sterically hindered substitution patterns. oregonstate.edu Such precise control is essential for the unambiguous synthesis of a specific isomer like 10-Methoxy-7H-pyrido[4,3-c]carbazole.

Functionalization and Derivatization Strategies

Once the core pyrido-carbazole scaffold is assembled, further functionalization or derivatization may be required to introduce or modify substituents. These transformations are key to creating analogues with diverse properties.

The direct C-H functionalization of a pre-formed carbazole ring is a powerful strategy for introducing new substituents. chim.it Transition-metal catalysis can be used to selectively activate C-H bonds at various positions on the carbazole skeleton, enabling the introduction of alkyl, aryl, and other functional groups. chim.it This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to derivatives.

Specific studies have focused on the synthesis of 6-substituted 7H-pyrido[4,3-c]carbazoles. acs.orgacs.org These syntheses often start from functionalized indoles and build the pyridine ring through multi-step sequences, demonstrating how substituents can be incorporated into the final structure from the outset. acs.org The introduction of various groups allows for the exploration of structure-activity relationships, which is particularly relevant in medicinal chemistry research. ontosight.ai

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 10-Methoxy-7H-pyrido[4,3-c]carbazole |

| 7H-pyrido[4,3-c]carbazole |

| 10H-pyrido[3,4-b]carbazole |

| Ellipticine |

| Olivacine |

| Mukonine |

| 3-triflato-2-pyrone |

| Tetrahydrocarbazol-1-one |

| Malononitrile |

| 9-ethyl-3-carbazole carboxaldehyde |

| Biaryl Acetamide |

| N-(2-bromoaryl)carbazole |

| 2-Iodobiphenyl |

| 3-cyano-4,6-dimethoxy-1-methylcarbazole |

| 8,10-dimethoxy-5-methylpyrido[4,3-b]carbazole |

Synthesis of N-Substituted Pyrido-Carbazoles

The introduction of substituents on the nitrogen atoms of the pyrido-carbazole scaffold is a key strategy for modulating the compound's biological and physical properties. N-alkylation of the carbazole nitrogen (N7) or quaternization of the pyridinic nitrogen (N2) can significantly influence the molecule's activity. nih.govnih.gov

General methods for the N-alkylation of carbazoles often involve reaction with alkyl halides in the presence of a base. researchgate.net Microwave-assisted synthesis in "dry" media, where the reactants are adsorbed onto a solid support like potassium carbonate, has been shown to be a rapid and high-yield method for preparing N-alkyl derivatives of carbazole. researchgate.net Another common approach involves using a strong base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF) to deprotonate the carbazole nitrogen, followed by the addition of an alkylating agent. beilstein-journals.org This method has been shown to be highly regioselective for the N-1 position in the related indazole scaffold. beilstein-journals.org

For the pyridinic nitrogen, substitution leads to quaternary ammonium (B1175870) salts, such as 10-methoxy-2-methyl-7H-pyrido[4,3-c]carbazolium iodide. ontosight.ainih.gov The introduction of a permanent positive charge through N-alkylation of the pyridine ring has been identified as a critical factor for the antitumor activity in related dimeric compounds. nih.gov An alternative synthetic route for related pyrido[4,3-b]carbazole derivatives involves the N-benzylation of a secondary amine precursor, followed by cyclization and subsequent debenzylation/aromatization to yield the final product. ptfarm.pl

| Method | Alkylating Agent | Base/Catalyst | Conditions | Key Feature | Source |

|---|---|---|---|---|---|

| Microwave-Assisted | Alkyl Halides | Potassium Carbonate (adsorbed) | Microwave irradiation (4-10 min) | Rapid, high yield, solvent-free | researchgate.net |

| Conventional | Alkyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Promising for high N-1 regioselectivity | beilstein-journals.org |

| Multi-step (related isomers) | Benzylamine (as precursor) | N/A | Acylation, cyclization, debenzylation | Alternative route for complex derivatives | ptfarm.pl |

Preparation of Bis-Pyrido-Carbazole Derivatives

Bis-pyrido-carbazole derivatives are dimeric structures where two pyridocarbazole units are connected by a linker chain. These molecules, such as the antitumor agent Ditercalinium, are known for their ability to bisintercalate with DNA. nih.gov The synthesis of these dimers involves linking two monomeric pyridocarbazole units. The nature and attachment points of the linker are crucial for the molecule's biological activity. nih.gov

Synthetic strategies have explored linking the 7H-pyrido[4,3-c]carbazole rings through various positions, including the pyridinic N2-atoms, the carbazole N7-atoms, or the C6-positions. nih.gov For instance, Ditercalinium features a rigid diethylbipiperidine chain linking the N2-positions of two heterocyclic rings. nih.gov Research has shown that creating dimers linked via the N7 atoms can also produce compounds with very high DNA affinity and antitumor activity, particularly after quaternization of the N2 atoms. nih.gov In contrast, dimers linked at the C6-position have been found to be practically devoid of antitumor properties. nih.gov

Another approach to creating bis-heterocyclic systems involves the nucleophilic substitution of di-halogenated core structures. For example, the synthesis of 4,7-bis(hexahydro-9H-carbazol-9-yl)- ontosight.aiptfarm.plontosight.aioxadiazolo[3,4-d]pyridazine was achieved by reacting 4,7-dichloro- ontosight.aiptfarm.plontosight.aioxadiazolo[3,4-d]pyridazine with hexahydro-1H-carbazole. mdpi.com This strategy demonstrates the feasibility of linking two carbazole-type units through their nitrogen atoms to a central acceptor core. mdpi.com

| Linkage Position | Example Linker | Resulting Activity | Source |

|---|---|---|---|

| N2-N2' | Diethylbipiperidine | Potent antitumor properties (e.g., Ditercalinium) | nih.gov |

| N7-N7' | Rigid spacer | Recovers antitumor activity after N2 quaternization | nih.gov |

| C6-C6' | Rigid spacer | Practically devoid of antitumor properties | nih.gov |

| N9-N9' (Carbazole to core) | ontosight.aiptfarm.plontosight.aioxadiazolo[3,4-d]pyridazine | Forms Donor-Acceptor-Donor (D-A-D) structures | mdpi.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of the target compound while ensuring the process is efficient and scalable. This typically involves the systematic screening of various parameters, including solvents, catalysts, temperature, reaction time, and stoichiometry of reagents. beilstein-journals.orgnih.gov

For the synthesis of carbazole cores, palladium-catalyzed cyclization is a common and powerful method. nih.gov The optimization of such a process for a general carbazole synthesis involved screening the amount of cesium fluoride (B91410) (CsF) as a base and the choice of solvent. Acetonitrile was found to be a suitable solvent, and the reaction proceeded by stirring the reactants at room temperature for a set period, followed by the addition of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., PCy₃), and heating to 100 °C for 24 hours. nih.gov

| Parameter | Variables Screened | Rationale | Source |

|---|---|---|---|

| Solvent | DMF, CH₃CN, THF, MeOH, Acetonitrile | Solubility of reactants and influence on reaction rate/mechanism. | beilstein-journals.orgnih.gov |

| Catalyst/Reagent | Pd(OAc)₂, PCy₃, CsF, NaOCl, Chloramine-T | To find the most efficient system for the desired transformation. | nih.govnih.gov |

| Temperature | Room Temperature to 100 °C (or reflux) | To overcome activation energy barriers without promoting side reactions. | nih.govnih.gov |

| Base | CsF, TEA (Triethylamine) | To facilitate deprotonation or neutralize acidic byproducts. | nih.govnih.gov |

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis of the Chemical Compound

Spectroscopic analysis is fundamental to the characterization of 10-Methoxy-7H-pyrido(4,3-c)carbazole, confirming its elemental composition, molecular weight, and intricate structural features.

While specific experimental NMR data for this compound is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be predicted based on its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature a complex pattern of doublets and triplets for the protons on the carbazole (B46965) and pyridine (B92270) ring systems. A characteristic singlet with an integration of three protons would appear in the upfield region (typically around 3.9-4.1 ppm) corresponding to the methoxy (B1213986) (-OCH₃) group. A broad singlet, attributable to the N-H proton of the carbazole ring, would also be expected, likely in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. It would display a unique signal for each carbon atom in a distinct chemical environment. The carbon atom of the methoxy group would produce a signal in the range of 55-60 ppm. The aromatic carbons would generate a series of signals in the downfield region (approximately 100-150 ppm), with the carbon atom attached to the oxygen of the methoxy group appearing at the lower end of this range.

The following table outlines the anticipated ¹H and ¹³C NMR chemical shifts for this compound based on general principles and data for similar carbazole structures.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | Downfield, broad singlet | - |

| Aromatic C-H | ~7.0 - 9.0 | ~100 - 145 |

| -OCH₃ | ~3.9 - 4.1 (singlet, 3H) | ~55 - 60 |

Note: This is a predictive table. Actual experimental values may vary.

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound. The molecular formula for this compound is C₁₆H₁₂N₂O. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this elemental composition. The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak corresponding to the molecular weight. Subsequent fragmentation patterns would offer further structural evidence, likely showing the loss of a methyl group (M-15) from the methoxy moiety or the loss of a carbon monoxide molecule (M-28).

Expected Mass Spectrometry Data

| Technique | Expected Observation | Inference |

|---|---|---|

| High-Resolution MS (HRMS) | Exact m/z value matching C₁₆H₁₂N₂O | Confirms molecular formula |

| Electron Ionization MS (EI-MS) | Molecular ion peak (M⁺) | Confirms molecular weight |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum is expected to display several characteristic absorption bands. A notable band would be the N-H stretching vibration of the carbazole secondary amine, typically appearing as a sharp peak in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C-O stretching of the aryl ether in the methoxy group would give rise to a strong absorption band, usually in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations would also be present in the 1450-1600 cm⁻¹ range.

Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 |

Crystallographic Studies for Solid-State Structure Determination

Crystallographic Data for 10-methoxy-2-methyl-7H-pyrido[4,3-c]carbazolium iodide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.017 (2) |

| b (Å) | 8.123 (5) |

| c (Å) | 19.074 (4) |

| β (°) | 95.86 (2) |

Source: Acta Crystallographica Section C, 1988. nih.gov

This data for a methylated derivative strongly suggests that the parent compound, this compound, also possesses a planar heterocyclic core.

Investigations into Biological Activities and Molecular Mechanisms

In Vitro Anti-Proliferative and Cytotoxic Activities

Derivatives of the 7H-pyrido[4,3-c]carbazole scaffold have demonstrated significant anti-proliferative and cytotoxic effects in various in vitro studies. These activities are attributed to the molecule's ability to interfere with fundamental cellular processes, leading to cancer cell death.

Inhibition of Cancer Cell Lines (e.g., MCF-7, HeLa, A549)

The cytotoxic potential of carbazole (B46965) derivatives has been evaluated against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and lung carcinoma (A549).

One related compound, 3-Methoxy carbazole, has been shown to reduce the viability and proliferation of MCF-7 cells in a dose-dependent manner. nih.govmdpi.com Similarly, another novel synthesized carbazole derivative, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), demonstrated cytotoxic effects on A549 lung cancer cells. plos.org Ditercalinium, a dimeric derivative of 7H-pyrido[4,3-c]carbazole, also shows cytotoxic properties and has been studied in HeLa cells for its effect on mitochondrial DNA. nih.gov

| Compound | Cell Line | Activity | Source |

|---|---|---|---|

| 3-Methoxy carbazole (MHC) | MCF-7 (Breast) | Dose-dependent reduction in cell proliferation. | nih.gov |

| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 (Lung) | Cytotoxic effects observed via MTT assay. | plos.org |

| Ditercalinium | HeLa (Cervical) | Depletes mitochondrial DNA. | nih.gov |

Induction of Apoptosis Mechanisms

A primary mechanism for the anticancer activity of carbazole derivatives is the induction of apoptosis, or programmed cell death. Studies on 3-Methoxy carbazole in MCF-7 cells revealed that the compound induces morphological changes characteristic of apoptosis, such as nuclear chromatin condensation and blebbing. mdpi.com This process is mediated by the activation of key executioner enzymes. Specifically, the activity of caspase-3, a critical mediator of apoptosis, was significantly elevated in a dose-dependent manner upon treatment with 3-Methoxy carbazole. nih.govmdpi.comsemanticscholar.org

In A549 lung cancer cells, the carbazole derivative ECAP was found to induce apoptosis through the intrinsic mitochondrial-mediated pathway. plos.org This involves the upregulation of the pro-apoptotic protein Bax, a reduction in the anti-apoptotic protein Bcl-2, and a subsequent time-dependent increase in caspase-9 activity, which in turn activates the executioner caspases-3/7. plos.org This cascade of events ultimately leads to the systematic dismantling of the cancer cell.

Cell Cycle Arrest Mechanisms

Interference with the cell cycle is another key strategy through which anticancer agents exert their effects. Research on bifunctional intercalators derived from 7H-pyridocarbazole, such as ditercalinium, has shown they can disrupt cell cycle progression. nih.gov Unlike their monomeric counterparts, which tend to cause a block in the G2 + M phase of the cell cycle, these dimeric compounds were observed to arrest cells almost randomly throughout all phases of the cycle in L1210 leukemia cells. nih.gov This suggests a different and complex mechanism of action compared to simpler monointercalating agents.

Enzyme Inhibition and Molecular Target Modulation

The cytotoxic effects of 10-Methoxy-7H-pyrido(4,3-c)carbazole and its analogs are rooted in their ability to interact with and inhibit crucial molecular targets within cancer cells, primarily enzymes involved in DNA replication and cellular signaling.

DNA Topoisomerase II Inhibition

One of the most significant molecular targets for carbazole derivatives is DNA topoisomerase II (Topo II), an essential enzyme that manages DNA tangles and supercoils during replication and transcription. semanticscholar.orgnih.gov Several studies have identified carbazole derivatives as catalytic inhibitors of Topo II. semanticscholar.orgnih.govresearchgate.net These compounds inhibit the enzyme's function without stabilizing the DNA-cleavage complex, which is the mechanism of "Topo II poisons" like etoposide. semanticscholar.org

Research on symmetrically substituted carbazole derivatives demonstrated a concentration-dependent inhibition of the DNA relaxation and decatenation activities of Topo II. nih.gov Notably, some derivatives show selectivity, more effectively inhibiting the Topo IIα isoform compared to the IIβ isoform. semanticscholar.orgnih.gov The inhibition of Topo II by carbazole derivatives is a key event that can trigger downstream apoptotic pathways. nih.gov

| Mechanism | Specific Target/Pathway | Observed Effect | Source |

|---|---|---|---|

| Apoptosis Induction | Caspase-3 Activation | Increased enzymatic activity leading to programmed cell death in MCF-7 cells. | nih.govmdpi.com |

| Apoptosis Induction | Mitochondrial Pathway | Upregulation of Bax, downregulation of Bcl-2, and activation of Caspase-9 in A549 cells. | plos.org |

| Cell Cycle Arrest | Multiple Phases | Random arrest in all phases of the cell cycle by dimeric derivatives in L1210 cells. | nih.gov |

| Enzyme Inhibition | DNA Topoisomerase IIα | Catalytic inhibition of DNA relaxation and decatenation. | semanticscholar.orgnih.gov |

Pim Kinase Inhibition (e.g., Pim-1, Pim-3)

While direct evidence for Pim kinase inhibition by this compound is not extensively documented, studies on structurally related carbazole scaffolds suggest this as a potential mechanism of action. Pim kinases are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis inhibition, making them attractive targets for cancer therapy. Research into other heterocyclic compounds has demonstrated the potential for dual inhibition of targets like c-Met and Pim-1. While the specific inhibitory profile of this compound against Pim kinases requires further investigation, the broader activity of the carbazole family suggests this as a plausible area for future research.

Other Pre-clinical Biological Activities

Research into this compound and related carbazole derivatives has uncovered a variety of biological activities. The unique fused heterocyclic ring system of carbazoles, which includes a pyrrole (B145914) ring fused between two benzene (B151609) rings, provides a rigid and electronically versatile scaffold for interacting with biological targets. researchgate.netechemcom.com The introduction of a pyridine (B92270) ring and a methoxy (B1213986) group, as seen in this compound, further modifies its chemical properties and potential biological functions. ontosight.aiontosight.ai

Anti-inflammatory Potential

Carbazole derivatives are recognized for their anti-inflammatory properties. researchgate.netechemcom.com The core structure is a key feature in several anti-inflammatory agents. nih.gov Studies on various carbazole alkaloids have demonstrated their ability to modulate inflammatory responses. For instance, certain carbazole alkaloids isolated from Murraya koenigii have shown anti-inflammatory activities. researchgate.net The mechanisms underlying these effects often involve the inhibition of pro-inflammatory mediators and enzymes. While direct studies on the anti-inflammatory activity of this compound are not extensively detailed in the available literature, the known anti-inflammatory profile of the broader carbazole class suggests its potential in this area. researchgate.netmdpi.com Research on related compounds indicates that carbazole derivatives can reduce the production of reactive oxygen species in pro-inflammatory macrophages, pointing to a possible mechanism of action. researchgate.net

Antimicrobial Properties

The carbazole scaffold is a constituent of a class of antibiotics known as carbazomycins and is explored for its antimicrobial properties against a range of pathogens. echemcom.comnih.gov Derivatives of carbazole have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govijrpc.commdpi.com

Investigations into carbazole alkaloids have shown that they can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus flavus. nih.govmdpi.commdpi.com The mechanism of action can involve the disruption of microbial membranes or interference with essential biochemical pathways. ontosight.ai For example, some carbazole derivatives have been shown to interact with bacterial DNA replication and repair mechanisms. nih.gov The antimicrobial potential of this compound is inferred from the broad activity of its structural class, although specific minimum inhibitory concentration (MIC) data for this particular compound are not widely published.

| Microorganism Type | Examples of Susceptible Strains | General Findings | Reference |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis | Carbazole derivatives often show potent activity, with some compounds having MIC values as low as 3.9 µg/mL. | ijrpc.commdpi.com |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Generally more resistant than Gram-positive bacteria, but some derivatives show moderate to good activity. | nih.govmdpi.com |

| Fungi | Candida albicans, Aspergillus flavus, Aspergillus niger | Various carbazole alkaloids exhibit strong antifungal activity. | nih.govmdpi.com |

Antioxidant Activity

Many carbazole alkaloids possess significant antioxidant capabilities, which are often attributed to their chemical structure that can stabilize free radicals. mdpi.comresearchgate.net The antioxidant effects of carbazoles are a key aspect of their protective biological activities, including their neuroprotective and anti-inflammatory potential. researchgate.netmdpi.com

Studies have utilized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays to quantify the antioxidant capacity of carbazole derivatives. mdpi.commdpi.com For instance, mahanimbine, a carbazole alkaloid from M. koenigii, displayed high antioxidant activity in vitro. mdpi.com The antioxidant activity is linked to the ability to upregulate antioxidant signaling pathways, such as the Nrf2/HO-1 pathway, and increase the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.com One study on a carbazole derivative, 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde, highlighted its ability to protect neuro2a cells from hydrogen peroxide-induced cell death due to its antioxidant properties. mdpi.com

| Compound/Extract | Assay | Finding | Reference |

|---|---|---|---|

| Mahanimbine | DPPH | Showed high antioxidant activity with an IC50 of 33.1 µg/mL. | mdpi.com |

| Carbazole Hydrazine-carbothioamide derivative (4o) | DPPH | Demonstrated notable radical scavenging capabilities. | researchgate.net |

| Methyl-2,6,7-trimethoxy-8-(3-methyl-2-butenyl) carbazole-3-carboxylate | DPPH | Showed substantial antioxidant potential. | mdpi.com |

Neuroprotective Effects

The neuroprotective potential of carbazole-containing compounds is a significant area of research. ontosight.ainih.gov These compounds have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as in traumatic brain injury. nih.govnih.govresearchgate.net The neuroprotective mechanisms of carbazoles are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic actions. mdpi.comnih.gov

Carbazole derivatives have been shown to protect neurons from cell death induced by toxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA). mdpi.comnih.gov For example, the aminopropyl carbazole P7C3 and its analogues protect dopaminergic neurons from MPTP-mediated cell death. nih.gov Some carbazole alkaloids exert their neuroprotective effects by inhibiting cyclin-dependent kinase 5 (CDK5), reducing oxidative stress, and promoting neuroregeneration. mdpi.comnih.gov Furthermore, certain derivatives have been found to induce neurite outgrowth, a key process in neuronal repair, through signaling pathways like PI3K/Akt. mdpi.com This suggests that compounds like this compound could be valuable leads for developing therapies against neurological disorders. mdpi.comresearchgate.net

Muscarinic Receptor Binding (e.g., M1-muscarinic receptor)

Muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, are crucial for cognitive processes, and their dysfunction is implicated in conditions like Alzheimer's disease. nih.gov Theoretical studies have been conducted to evaluate the interaction of carbazole derivatives with the M1-muscarinic receptor. cerradopub.com.br A study involving computational docking of twenty-two carbazole derivatives against the 5cxv protein (representing the M1-muscarinic receptor) suggested that some of these compounds may act as M1-muscarinic receptor inhibitors. cerradopub.com.br The binding affinity and inhibition constants (Ki) of certain carbazole derivatives were found to be comparable to or better than known M1 ligands like pirenzepine. cerradopub.com.br This indicates that the carbazole scaffold could be a promising starting point for designing new modulators of the M1-muscarinic receptor. While specific binding data for this compound to the M1 receptor is not explicitly detailed, the findings for the broader class suggest this as a plausible area for its biological activity.

Structure Activity Relationship Sar Studies of 10 Methoxy 7h Pyrido 4,3 C Carbazole Derivatives

Influence of Methoxy (B1213986) Group Position and Modifications

The methoxy group (-OCH3) is a common feature in many biologically active carbazole (B46965) derivatives, and its position and electronic properties can significantly influence the molecule's activity. ontosight.airsc.org While the parent compound of interest features a methoxy group at the C-10 position, studies on related substituted 7H-pyrido[4,3-c]carbazoles have demonstrated the importance of this functional group. ontosight.aiontosight.aiontosight.ai

For instance, 5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, a related derivative, has shown potent anti-HIV activity with a high therapeutic index, underscoring the positive contribution of the methoxy substituent to its biological profile. nih.gov The methoxy group can influence a compound's properties in several ways. It is an electron-donating group, which can alter the electronic distribution of the aromatic ring system, potentially affecting interactions with biological targets. rsc.org Furthermore, it can impact the molecule's polarity and solubility, which are critical factors for its pharmacokinetic behavior. rsc.org

Table 1: Example of a Biologically Active Methoxy-Substituted 7H-pyrido[4,3-c]carbazole Derivative

| Compound Name | Structure | Biological Activity | Key Finding |

|---|

Impact of Substituents on the Pyrido-Carbazole Backbone

Substitutions at various positions on the tetracyclic pyrido-carbazole backbone have a profound impact on biological activity. Modifications have been explored on the carbazole nitrogen (N-7), the pyridinic nitrogen (N-2), and various carbon atoms of the ring system. ontosight.ainih.gov

Substitutions on Nitrogen: The substituent on the carbazole nitrogen is often essential for specific activities. nih.gov For example, N-alkylation can influence neuroprotective properties. nih.gov Dimerization of the 7H-pyrido[4,3-c]carbazole ring system by introducing a rigid spacer at the N-2 position has been a key strategy in developing potent antitumor agents like Ditercalinium. nih.gov However, moving this linkage to the N-7 position can lead to a loss of antitumor properties unless the pyridinic N-2 atoms are quaternized, which restores activity by introducing positive charges. nih.gov This highlights the critical requirement of positive charges on the pyridinic nitrogen for certain antitumor mechanisms. nih.gov

Substitutions on Carbon: The introduction of various functional groups onto the carbon framework has been widely studied. Adding hydrophilic groups, such as aminomethyl, carboxyl, or sugar residues at the C-6 position, has been attempted to improve the pharmacological properties of these molecules. nih.gov While some of these compounds remained active, they did not surpass the potency of parent compounds like Ditercalinium. nih.gov Studies on related pyrido[4,3-b]carbazole systems show that introducing 5,6-dimethyl substituents can result in remarkable cytostatic effects against cancer cell lines. nih.gov The introduction of larger heterocyclic moieties, such as 1,2,4-triazole (B32235) or imidazole, to the carbazole skeleton has been shown to confer antifungal and antibacterial activities, respectively. nih.gov

Table 2: Influence of Substituents on the Biological Activity of Pyrido[4,3-c]carbazole Derivatives

| Position of Substitution | Type of Substituent/Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| N-2 (Pyridinic Nitrogen) | Dimerization via a rigid linker | Confers high DNA affinity and potent antitumor properties (e.g., Ditercalinium). nih.gov | nih.gov |

| N-2 (Pyridinic Nitrogen) | Quaternization (introduction of a positive charge) | Considered essential for the antitumor activity of certain dimers. nih.gov | nih.gov |

| N-7 (Carbazole Nitrogen) | Dimerization via a rigid linker | Leads to a loss of antitumor properties, which can be recovered by quaternizing N-2. nih.gov | nih.gov |

| C-6 | Hydrophilic groups (e.g., aminomethyl, carboxyl, sugar residues) | Can produce active compounds, but may not improve potency over parent structures. nih.gov | nih.gov |

Role of Planarity and Molecular Size in Biological Activity

The geometry of the pyrido[4,3-c]carbazole system is a key determinant of its biological activity, particularly for compounds that act as DNA intercalating agents.

The core 7H-pyrido[4,3-c]carbazole ring system is planar. nih.gov This flatness is a critical feature, as it allows the molecule to insert itself between the base pairs of the DNA double helix, a mechanism known as intercalation. nih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The planar cations of these compounds can form stacks, a behavior consistent with their intercalating properties. nih.gov

Molecular size also plays a significant role. Increasing the size of the molecule through dimerization, as seen in compounds like Ditercalinium, can lead to bis-intercalation, where one molecule spans the DNA helix to intercalate at two separate sites simultaneously. nih.gov This mode of binding is associated with very high DNA affinity and potent antitumor properties. nih.gov However, the orientation of this size increase is crucial. Dimers linked through the N-2 position (on the concave face) are highly active, whereas those linked through the N-7 or C-6 positions (on the convex face) are practically devoid of antitumor activity, despite still being able to bis-intercalate. nih.gov This demonstrates that while planarity and a large surface area are necessary for intercalation, the specific shape and charge distribution of the molecule are what fine-tune its biological efficacy.

Correlations between Structural Features and Specific Enzyme Inhibition

Beyond DNA intercalation, pyrido[4,3-c]carbazole derivatives can exert their biological effects by inhibiting specific enzymes. SAR studies have established correlations between particular structural features and the inhibition of enzymes crucial for cell survival and proliferation.

Topoisomerase II: Some N-substituted carbazoles have been identified as inhibitors of topoisomerase II, an enzyme that manages DNA tangles during replication. nih.gov Inhibition of this enzyme leads to DNA damage and cell death, a common mechanism for anticancer drugs.

Protein Kinases: The carbazole scaffold is present in inhibitors of various protein kinases. For example, derivatives of the related indolo[2,3-α]pyrrolo[3,4-c]carbazole structure are known to have diverse biological activities that can be influenced by specific substitutions. researchgate.net

β-Glucuronidase: In a related series, carbazole-linked 1,2,3-triazoles were found to be potent non-competitive inhibitors of β-glucuronidase, an enzyme implicated in certain cancers. researchgate.net Molecular docking studies suggested that the inhibitor binds to a site involving specific amino acid residues like Phe161, Tyr468, and Tyr472. researchgate.net

Cytochrome P450 (CYP) Enzymes: Azole-containing compounds are known to inhibit CYP enzymes. For CYP121, an essential enzyme in Mycobacterium tuberculosis, SAR studies have shown that inhibitory activity depends on a combination of hydrophobic interactions and hydrogen bonding that blocks a solvent channel leading to the enzyme's active site heme group. nih.gov

Table 3: Correlation of Structural Features with Specific Enzyme Targets

| Structural Feature | Enzyme Target | Mechanism/Effect | Reference |

|---|---|---|---|

| N-Substituted Carbazole | Topoisomerase II | Inhibition of enzyme activity, leading to DNA damage. | nih.gov |

| Carbazole-linked 1,2,3-triazole | β-Glucuronidase | Non-competitive inhibition. researchgate.net | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For 10-Methoxy-7H-pyrido[4,3-c]carbazole derivatives, QSAR studies can provide valuable insights for designing new analogues with enhanced potency.

A typical 3D-QSAR study involves aligning a set of molecules with known activities and calculating various molecular fields (e.g., steric, electrostatic, hydrophobic) around them. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then used to generate a statistical model. mdpi.com

For the pyrido[4,3-c]carbazole series, a QSAR model could reveal:

Steric Requirements: Identifying regions where bulky substituents would be beneficial or detrimental to activity. For example, a model might show that a bulky group is favored near one end of the molecule but clashes with the receptor at another position.

Electronic Effects: Mapping areas where electropositive or electronegative potential enhances binding. This could rationalize the importance of the quaternized pyridinic nitrogen for antitumor activity. nih.gov

Hydrophobic and Hydrogen Bonding Contributions: Highlighting locations where hydrophobic groups would improve interactions with nonpolar pockets in a binding site, or where hydrogen bond donors or acceptors are required for specific contacts.

The resulting QSAR models, often visualized as 3D contour maps, serve as a guide for rational drug design, allowing medicinal chemists to predict the activity of novel, unsynthesized compounds and prioritize the synthesis of derivatives with the highest probability of success. mdpi.com

| Physicochemical Properties | LogP (lipophilicity), Molar Refractivity (bulk), Dipole Moment | Correlates whole-molecule properties with activity, which can also inform pharmacokinetic considerations like cell permeability. nih.gov |

Computational and Theoretical Chemistry Analyses

Molecular Docking Simulations with Biological Targets (e.g., Receptors, Enzymes, DNA)

Molecular docking simulations have been utilized to investigate the interaction of 10-Methoxy-7H-pyrido(4,3-c)carbazole with specific biological targets. One such study explored its potential as a Janus kinase 3 (JAK3) inhibitor. ccij-online.org In this research, this compound, referred to as compound 6, was docked with the 3pjc protein surface of JAK3. ccij-online.org The simulations aimed to characterize the thermodynamic parameters influencing the formation of the carbazole-protein complex. ccij-online.org The results indicated that the compound could interact with various sites on the 3pjc protein surface. ccij-online.org Specifically, the interaction with the amino acid Leu828 was noted as a factor that could influence its biological activity. ccij-online.org

Furthermore, dimers of 10-methoxy-7H-pyrido[4,3-c]carbazole, such as Ditercalinium, are known to be DNA bis-intercalators with high affinity. researchgate.netresearchgate.net This suggests that the monomeric form may also interact with DNA, a critical biological target for many anticancer agents. The planar nature of the 7H-pyridocarbazole cation facilitates its stacking between DNA base pairs. researchgate.net

A summary of the molecular docking study of this compound with JAK3 is presented in the table below.

| Biological Target | Compound ID | Key Interacting Residues | Predicted Thermodynamic Parameters |

| JAK3 (3pjc) | 6 | Leu828 | Variations in energy levels upon binding were calculated. |

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic properties of this compound. In a study focused on a novel synthesis strategy for carbazoles, DFT calculations were performed to investigate the electron density of intermediates involved in the formation of this compound (referred to as compound 9e in the study). nih.govacs.org These calculations confirmed that the 5-position of the isoquinoline (B145761) precursor is the more electron-rich site, which is crucial for directing the C-H activation step in the synthesis. nih.govacs.org

While specific vibrational properties for this compound were not detailed in the search results, DFT calculations are a standard method for predicting such properties, including infrared and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

| Computational Method | Property Investigated | Key Finding |

| DFT | Electron density | The 5-position of the isoquinoline precursor is the most electron-rich site. |

Prediction of Molecular Interactions and Binding Affinities

The prediction of molecular interactions and binding affinities is a key outcome of molecular docking studies. For this compound, its interaction with JAK3 was predicted to involve the amino acid Leu828. ccij-online.org The study also calculated the estimated inhibition constant (Ki), a measure of binding affinity, for a series of carbazole (B46965) analogs. ccij-online.org Although the specific Ki for this compound was not provided in the abstract, the research aimed to identify carbazole derivatives with low Ki values, indicating strong binding to the target protein. ccij-online.org

The high affinity of Ditercalinium, a dimer of 10-methoxy-7H-pyrido[4,3-c]carbazole, for DNA further underscores the potential for strong binding interactions of this chemical scaffold with biological macromolecules. researchgate.netresearchgate.net

| Biological Target | Predicted Interaction Type | Predicted Affinity |

| JAK3 (3pjc) | Interaction with Leu828 | Inhibition constant (Ki) was calculated. |

| DNA | Intercalation (based on dimer studies) | High affinity (based on dimer studies) |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how it interacts with biological targets. The core 7H-pyrido[4,3-c]carbazole ring system is largely planar. researchgate.net This planarity is a critical feature for its potential DNA intercalating properties, as it allows the molecule to fit between the base pairs of the DNA double helix. researchgate.net

While detailed energy landscapes and the conformational preferences of the methoxy (B1213986) group were not available in the search results, computational methods such as DFT can be used to perform exhaustive conformational studies. Such studies would identify the most stable conformers and the energy barriers between them, providing a more complete picture of the molecule's dynamic behavior. The planarity of the pyridocarbazole cations allows them to form stacks, which are stabilized by weak van der Waals forces. researchgate.net

| Feature | Description | Implication |

| Core Ring System | Largely planar | Facilitates stacking and potential DNA intercalation |

| Intermolecular Interactions | Weak van der Waals forces | Contributes to the stability of stacked structures |

Advanced Applications and Future Research Trajectories

Development as Lead Compounds in Drug Discovery

The pyridocarbazole skeleton is a recognized pharmacophore found in various natural alkaloids with significant biological activity, such as ellipticine (B1684216) and olivacine (B1677268). nih.gov Consequently, synthetic derivatives like 10-Methoxy-7H-pyrido(4,3-c)carbazole are of considerable interest in medicinal chemistry as lead compounds for developing new therapeutic agents. researchgate.net Research has primarily focused on their potential as anticancer and antiviral agents, a selection of which is detailed in Table 1.

The planar aromatic nature of the pyridocarbazole system allows it to function as a DNA intercalating agent, a mechanism central to the cytotoxic effects of many anticancer drugs. nih.gov A methylated derivative of the core structure, 10-methoxy-2-methyl-7H-pyrido[4,3-c]carbazolium iodide, has been confirmed to act as a DNA-intercalating compound. nih.gov This interaction can disrupt DNA replication and transcription, leading to apoptosis in cancer cells. Numerous studies have demonstrated the potent in vitro anticancer activity of various substituted pyridocarbazole derivatives against a range of human tumor cell lines, including lung, colon, and breast cancer. nih.govedgccjournal.orgnih.gov For instance, certain 1-substituted-6H-pyrido[4,3-b]carbazole derivatives have shown cytotoxic effects that outperform reference drugs like ellipticine and cisplatin. nih.gov

In addition to anticancer research, substituted 7H-pyrido[4,3-c]carbazoles have shown potent antiviral activity. A notable study synthesized several derivatives from the natural product mukonal and tested their ability to inhibit HIV replication. One of the most effective compounds in the series was 5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, which exhibited a very high therapeutic index, indicating strong antiviral efficacy with low cellular toxicity. nih.gov The broad biological activity of the carbazole (B46965) scaffold continues to inspire the design of new molecules for various therapeutic targets. nih.govresearchgate.net

Table 1: Selected Biological Activities of Substituted Pyrido(4,3-c)carbazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Derivative | Biological Activity | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| 10-methoxy-2-methyl-7H-pyrido[4,3-c]carbazolium iodide | Anticancer (potential) | DNA Intercalation | nih.gov |

| 5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole | Anti-HIV | Inhibition of HIV replication | nih.gov |

| 1-substituted-6H-pyrido[4,3-b]carbazole derivatives | Anticancer | Cytostatic effects | nih.gov |

| 9-methoxy-5,6-dimethyl-1-[...]-6H-pyrido[4,3-b]carbazole | Anticancer | Cytotoxicity, Apoptosis Induction | nih.gov |

Potential in Materials Science Applications

The carbazole core is renowned for its favorable electronic and photophysical properties, making it a staple building block for organic functional materials. researchgate.net The extended π-conjugated system of this compound, combined with the electron-donating nature of the carbazole nitrogen and the methoxy (B1213986) group, suggests significant potential in materials science. scnu.edu.cn

Carbazole-based materials are well-established as hole-transporting organic semiconductors. researchgate.net The carbazole moiety's ability to be easily oxidized to a stable radical cation facilitates the movement of positive charge carriers (holes). While specific electrical conductivity data for this compound is not widely reported, the fundamental properties of its scaffold are highly indicative of semiconductor behavior. Thin films of the parent carbazole compound have been studied for their electrical conductivity. researchgate.net More complex, π-extended systems based on carbazole, such as diindolo[3,2-a:3′,2′-c]carbazole, have been successfully integrated into organic thin-film transistors (OTFTs), demonstrating stable, p-type semiconductor performance. nih.gov Future research could focus on quantifying the charge carrier mobility of this compound and its polymers to assess their suitability for applications in organic electronics.

One of the most promising areas for carbazole derivatives is in the development of fluorescent materials. dntb.gov.ua These compounds are known for their strong luminescence, often in the blue region of the spectrum, which is a critical and challenging color to achieve for full-color displays. researchgate.net The rigid, planar structure of the pyridocarbazole core minimizes energy loss through vibrational relaxation, leading to high fluorescence quantum yields.

The methoxy group on the this compound scaffold can further tune the photophysical properties, potentially shifting the emission wavelength and enhancing quantum efficiency. nih.gov Research on related methoxy-substituted diindolocarbazoles has shown bright photoluminescence from the blue to green spectra. nih.gov This intrinsic fluorescence makes the compound a strong candidate for use as a blue-light-emitting material.

The combination of semiconductor and fluorescent properties makes this compound and its derivatives highly suitable for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). In an OLED, materials are needed that can efficiently transport charges (holes and electrons) and then recombine them to emit light. Carbazole derivatives are frequently used as the emissive layer (EML) or as the host material for phosphorescent dopants in OLEDs due to their excellent hole-transporting capabilities and high triplet energy levels. researchgate.net The development of stable and efficient deep-blue fluorescent emitters remains a key goal in OLED technology, and carbazole-based scaffolds are central to this effort. researchgate.net

Exploration in Biosensors and Drug Delivery System Design

The inherent fluorescence of the pyridocarbazole scaffold is a key feature that can be harnessed for the development of chemosensors. dntb.gov.ua Fluorescent sensors operate by changing their light emission properties (e.g., intensity or wavelength) upon binding to a specific analyte. Carbazole derivatives have been successfully developed as fluorescent "turn-on" or "turn-off" sensors for various ions, including copper (Cu²⁺) and anions like fluoride (B91410) (F⁻) and chloride (Cl⁻). researchgate.netnih.govscnu.edu.cnresearchgate.netnih.gov The sensing mechanism often relies on interactions with the carbazole N-H group, which can be modulated by the presence of other functional groups. nih.gov The this compound framework, with its multiple heteroatoms and fluorescent core, represents a promising platform for designing highly selective and sensitive biosensors for biologically relevant molecules.

The application of this compound in drug delivery system design is a more nascent field of exploration. Given the demonstrated cytotoxicity of pyridocarbazole derivatives, incorporating them into targeted nanocarriers—such as liposomes or polymeric nanoparticles—could be a viable strategy to enhance their therapeutic efficacy while minimizing systemic side effects. nih.gov This approach would aim to deliver the cytotoxic agent specifically to tumor tissues, a central goal of modern cancer therapy. However, research into the formulation of pyridocarbazole-based drug delivery systems is still in its infancy and represents a significant opportunity for future investigation.

Prospects for Further Structural Diversification and Novel Scaffold Design

The this compound molecule is a versatile scaffold that is amenable to significant chemical modification. dntb.gov.uaabo.fi Its structure presents several positions where new functional groups can be introduced to fine-tune its biological or material properties.

Key opportunities for structural diversification include:

Substitution on the Carbazole and Pyridine (B92270) Rings: Adding various electron-donating or electron-withdrawing groups can modulate the electronic properties, influencing everything from anticancer activity to the color of fluorescence.

Modification at the N-7 Position: The nitrogen of the carbazole ring is a common site for alkylation or arylation, which can improve solubility and influence the solid-state packing of the molecules, a critical factor for semiconductor performance. researchgate.net

Creation of Hybrid Molecules: The scaffold can be chemically linked to other pharmacophores or functional units to create hybrid molecules with dual-action mechanisms or novel material properties. nih.gov

Polymerization: The monomer can be used to synthesize polymers, potentially leading to new processable organic semiconductors or emissive materials for flexible electronic devices.

Efficient synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-couplings, provide the tools to build libraries of novel pyridocarbazole derivatives for high-throughput screening in both drug discovery and materials science applications. edgccjournal.orgresearchgate.net The continued exploration of this chemical space is likely to yield new compounds with highly optimized and valuable properties.

In Vitro Synergistic Studies of this compound with Other Therapeutic Agents Remain Largely Unexplored

Despite the interest in the therapeutic potential of carbazole alkaloids, detailed in vitro synergistic studies focusing specifically on this compound in combination with other therapeutic agents are not extensively documented in publicly available scientific literature.

While the broader class of pyrido-carbazole derivatives, including the well-known ellipticine and olivacine, has been investigated for its anticancer properties, research into the synergistic effects of this compound is still a nascent field. nih.govnih.gov Carbazole alkaloids, in general, are known to exert their cytotoxic effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II. nih.govnih.gov In principle, these mechanisms of action could lead to synergistic outcomes when combined with other anticancer agents that operate through different pathways.

The exploration of synergistic combinations is a critical step in the preclinical development of new anticancer compounds. Such studies can identify drug combinations that are more effective than single-agent therapies, potentially at lower doses, which could reduce toxicity and overcome drug resistance. The lack of published data on the synergistic interactions of this compound highlights a gap in the current understanding of this compound's full therapeutic potential and points to a clear direction for future research.

Given the absence of specific research findings on the synergistic effects of this compound, a data table detailing such interactions cannot be constructed at this time. Further investigation is required to elucidate how this compound interacts with other therapeutic agents in vitro to identify any potential synergistic, additive, or antagonistic effects.

常见问题

Q. What synthetic methodologies are most efficient for preparing 10-Methoxy-7H-pyrido[4,3-c]carbazole?

The compound can be synthesized via a chemo- and regioselective tandem [3 + 2]heteroannulation strategy . Starting with 7-bromoisoquinoline and 2-chloro-4-methoxyaniline, the reaction proceeds in a single step with 83% yield using silica gel chromatography for purification . This method is superior to earlier six-step linear syntheses (28% overall yield) and avoids multi-step functionalization. Key reaction conditions include toluene as the solvent and optimized stoichiometry.

Q. How is the structural identity of 10-Methoxy-7H-pyrido[4,3-c]carbazole confirmed experimentally?

Structural characterization relies on <sup>1</sup>H NMR, HRMS, and IR spectroscopy . For example:

- <sup>1</sup>H NMR ((CD3)2SO) shows distinct peaks at δ 11.89 (NH) and 10.14 (aromatic proton), with a methoxy group at δ 3.97 .

- HRMS confirms the molecular ion [M + H]<sup>+</sup> at m/z 250.0975 (calculated) .

- IR spectroscopy identifies functional groups (e.g., N–H stretch at 3338 cm<sup>-1</sup> and C–O stretch at 1214 cm<sup>-1</sup>) .

Q. What biological activities have been reported for this compound?

Derivatives of pyridocarbazoles, including 10-Methoxy-7H-pyrido[4,3-c]carbazole, exhibit DNA intercalation properties and interact with receptors such as the M1-muscarinic receptor . For instance, a piperidyl-substituted analog demonstrated binding to the hexanucleotide d(CpGpApTpCpG)2 in <sup>1</sup>H-NMR studies, suggesting potential as a chemotherapeutic agent .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of pyrido[4,3-c]carbazole derivatives?

Regioselectivity is controlled by the position of substituents on the aromatic precursors . For example, using 7-bromoisoquinoline directs annulation to the [4,3-c] position, whereas 6-bromoquinoline yields the [2,3-c] isomer. Electron-donating groups (e.g., methoxy) enhance yields by stabilizing reactive intermediates . Computational modeling of electron density distribution could further elucidate these trends.

Q. What mechanistic insights explain the compound’s interaction with DNA?

<sup>1</sup>H-NMR studies reveal that the planar aromatic core of 10-Methoxy-7H-pyrido[4,3-c]carbazole intercalates into DNA base pairs, causing upfield shifts in proton resonances of the hexanucleotide d(CpGpApTpCpG)2. This interaction is entropy-driven, with binding constants (Ka) dependent on substituent hydrophobicity and charge distribution .

Q. How do photophysical properties vary with structural modifications?

Substitution at the C-7 position alters absorption and emission spectra . For example:

- Methyl groups result in absorption bands at 351 nm and emission at 407 nm.

- Phenyl substituents induce a 5 nm red shift due to extended π-conjugation, with quantum yields (ΦF) up to 60% in DMSO . These properties are critical for applications in fluorescence-based assays or optoelectronic materials.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。